2-Methoxy-1,3-thiazole-5-sulfinic acid

Lipophilicity Drug design Membrane permeability

This 2-methoxy-1,3-thiazole-5-sulfinic acid (CAS 1851193-68-4) offers a unique electronic profile for medicinal chemistry. Unlike unsubstituted or 2-methyl variants, the methoxy group (Hammett σₚ = –0.27) increases lipophilicity (ΔlogP +2.37) while maintaining TPSA at 107 Ų, reducing non-specific thiol reactivity risk seen with halogenated analogs. Available as the free acid (95%) or as the more shelf-stable sodium sulfinate salt (CAS 1859988-92-3) for multi-batch synthetic campaigns. Ideal for fragment library construction and C–H sulfonylation protocols.

Molecular Formula C4H5NO3S2
Molecular Weight 179.2 g/mol
Cat. No. B13152131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1,3-thiazole-5-sulfinic acid
Molecular FormulaC4H5NO3S2
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESCOC1=NC=C(S1)S(=O)O
InChIInChI=1S/C4H5NO3S2/c1-8-4-5-2-3(9-4)10(6)7/h2H,1H3,(H,6,7)
InChIKeyKKDAGYRBZVHTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1,3-thiazole-5-sulfinic acid – Physicochemical Profile and Procurement Differentiation


2-Methoxy-1,3-thiazole-5-sulfinic acid (CAS 1851193-68-4, molecular formula C₄H₅NO₃S₂, molecular weight 179.2 g/mol) is a heterocyclic organosulfur building block that combines a thiazole ring with a 2-methoxy substituent and a sulfinic acid group at the 5-position [1]. It belongs to the thiazole-5-sulfinic acid class, which is distinct from the corresponding sulfonic acids and thiols in oxidation state and reactivity [2]. The compound is commercially available as the free acid (typical purity 95%) and as its sodium (MW 201.2) and lithium sulfinate salts.

Why Generic Thiazole Sulfinic Acids Cannot Substitute for 2-Methoxy-1,3-thiazole-5-sulfinic acid in Research and Development


The 2-position substituent on the thiazole ring fundamentally alters electronic properties, lipophilicity, and polar surface area. The Hammett σₚ value for methoxy (–0.27) indicates a stronger electron-donating effect than methyl (–0.17) or hydrogen (0.00) [1], which modulates the electron density of the thiazole ring and influences both reactivity in subsequent synthetic transformations and metabolic stability of downstream products [2]. Generic substitution with unsubstituted thiazole-5-sulfinic acid or 2-methylthiazole-5-sulfinic acid introduces quantifiable differences in logP, topological polar surface area (TPSA), and hydrogen-bonding capacity that propagate into altered pharmacokinetic properties of final target molecules [3].

Quantitative Differentiation Evidence for 2-Methoxy-1,3-thiazole-5-sulfinic acid Versus Closest In-Class Analogs


Lipophilicity (XLogP3) Advantage Over Unsubstituted Thiazole Sulfinic Acids

2-Methoxy-1,3-thiazole-5-sulfinic acid exhibits a computed XLogP3 value of 0.8 [1], representing a ΔlogP of approximately +2.37 log units (~250-fold higher octanol-water partition coefficient) relative to unsubstituted 1,3-thiazole-4-sulfinic acid, which has a logP of –1.57 [2]. This difference is attributable to the methoxy substituent at the 2-position, which adds lipophilic character while retaining aqueous solubility via the sulfinic acid moiety. In contrast, 2-methylthiazole-5-sulfinic acid (MW 163.2) lacks the oxygen-mediated polarity of the methoxy group and is expected to have an intermediate logP between the target compound and the unsubstituted analog [3].

Lipophilicity Drug design Membrane permeability

Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity Differentiation

The target compound has a computed topological polar surface area (TPSA) of 107 Ų with 6 hydrogen-bond acceptors and 1 hydrogen-bond donor [1]. This is substantially higher than unsubstituted 1,3-thiazole-4-sulfinic acid (TPSA = 50 Ų, 3 HBA, 1 HBD) [2], due to the additional oxygen atoms in the methoxy group. The increased TPSA of the target compound places it closer to the upper limit for oral bioavailability (Veber's rule threshold: TPSA < 140 Ų) while the unsubstituted analog falls well within the optimal range, presenting different SAR opportunities for fragment growth and lead optimization [3].

Polar surface area Oral bioavailability Fragment-based drug design

Salt Form Stability and Handling Advantage Over the Free Sulfinic Acid

Free sulfinic acids (R–SO₂H) are known to be prone to disproportionation to thiosulfonates and sulfonic acids, with arenesulfinic acids being more stable than alkanesulfinic acids but still challenging to isolate in high purity [1]. The sodium salt of 2-methoxy-1,3-thiazole-5-sulfinic acid (CAS 1859988-92-3, MW 201.2) and the lithium salt (CAS 2171866-84-3) provide stable, storable forms suitable for long-term procurement and use [2]. The sodium salt is commercially available at 95% purity with recommended long-term storage in cool, dry conditions , making it the preferred procurement form for synthetic applications.

Shelf stability Synthetic intermediate Procurement logistics

Sulfinate as Nucleophile in C–H Sulfonylation: Synthetic Versatility Differentiation

Thiazole-5-sulfinate salts serve as effective nucleophiles in heteroaryl C–H sulfonylation. A 2023 methodology (Um et al., Synlett 2023) demonstrated that sodium sulfinates undergo nucleophilic addition to O-activated thiazole N-oxides, enabling modular synthesis of 2-sulfonylthiazole derivatives in yields consistent with the reported protocol scope . The 2-methoxy substitution on the thiazole ring provides electronic tuning of the heterocycle, potentially influencing the efficiency of the O-activation step (using 4-methoxybenzoyl chloride) and subsequent nucleophilic addition compared to electron-neutral or electron-deficient analogs [1].

C–H functionalization Sulfonylation Modular synthesis

Fragment Screening Liability Profile: Methoxy vs. Halogen-Containing Thiazole Analogs

A systematic profiling of 49 fragment-sized thiazoles and thiadiazoles by Proj et al. (2022) revealed that 8 of 49 compounds were unstable in aqueous buffer, 4 were redox-active, and 19 showed reactivity with the thiol probe 5-mercapto-2-nitrobenzoic acid [1][2]. Compounds containing potential leaving groups (e.g., halogens) were overrepresented among thiol-reactive fragments. The 2-methoxy substituent is a poor leaving group compared to bromo, chloro, or amino substituents, suggesting that 2-methoxy-1,3-thiazole-5-sulfinic acid may present a lower risk of non-specific thiol reactivity in biochemical screening assays. However, the electron-donating methoxy group could theoretically increase susceptibility to CYP-mediated epoxidation relative to the 2-methyl analog (Barnette et al., 2020, demonstrated a 6-fold lower bioactivation efficiency for meloxicam [2-methyl] vs. sudoxicam [unsubstituted]) [3].

Fragment-based drug discovery False-positive risk Thiol reactivity

Procurement-Relevant Application Scenarios for 2-Methoxy-1,3-thiazole-5-sulfinic acid


Fragment-Based Drug Discovery Library Design Requiring Moderately Lipophilic Thiazole Cores

For fragment library construction, 2-methoxy-1,3-thiazole-5-sulfinic acid offers a fragment-sized scaffold (MW 179.2, heavy atom count = 10) with an XLogP3 of 0.8 and TPSA of 107 Ų, positioning it in chemical space distinct from both the highly polar unsubstituted thiazole sulfinic acids (logP –1.57) and more lipophilic halogenated analogs [1]. The methoxy group's poor leaving-group character reduces non-specific thiol reactivity risk compared to halogen-containing thiazoles, as demonstrated by the Proj et al. (2022) fragment profiling study where 39% of halogen-containing fragments showed thiol reactivity in biochemical assays [2].

Modular Synthesis of 2-Sulfonylthiazole Derivatives via C–H Sulfonylation

The sulfinate salt form of this compound can serve as a nucleophile in C–H sulfonylation protocols, as described by Um et al. (Synlett, 2023) for the modular synthesis of 2-sulfonylthiazoles . This approach avoids the need for 2-halothiazole intermediates and enables direct diversification of the thiazole scaffold. The 2-methoxy group provides electronic tuning that may influence N-oxide formation and subsequent C(2)-sulfonylation efficiency, offering a complementary reactivity profile to 2-methyl or unsubstituted variants for medicinal chemistry exploration.

Lead Optimization Programs Targeting Oral Bioavailability Modulation via 2-Position Substituent Effects

The 2-methoxy substituent provides a quantifiable physicochemical differentiation (ΔlogP +2.37 vs. unsubstituted; TPSA +57 Ų vs. unsubstituted) [1] that can be strategically leveraged in structure-activity relationship (SAR) studies. For lead series where oral bioavailability is limited by low permeability, the increased lipophilicity of the methoxy variant may improve membrane passage while maintaining sufficient TPSA for solubility. Conversely, for series requiring reduced CYP-mediated bioactivation, the methyl analog may be preferred; Barnette et al. (2020) demonstrated that a 2-methyl substituent reduced thiazole bioactivation 6-fold compared to the unsubstituted ring in the meloxicam/sudoxicam system [3].

Sulfinic Acid Salt Procurement for Long-Term Synthetic Campaigns

For laboratories planning extended synthetic campaigns, the sodium sulfinate salt (CAS 1859988-92-3, MW 201.2, 95% purity) offers superior shelf stability compared to the free sulfinic acid form [4]. The lithium salt alternative (CAS 2171866-84-3) [5] provides additional options for organometallic compatibility. Bulk procurement of the stable salt form, with recommended cool/dry long-term storage conditions , ensures reproducible reaction outcomes across multi-batch synthetic sequences.

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